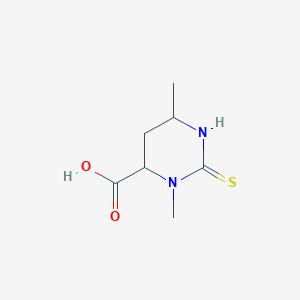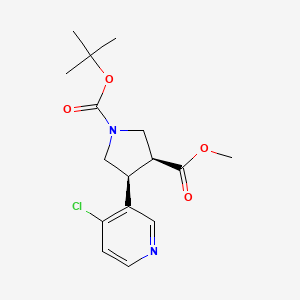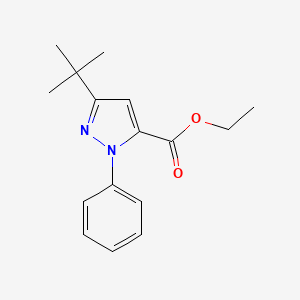
Di-Boc-S-(2-aminoethyl)-L-cysteine
Vue d'ensemble
Description
Di-Boc-S-(2-aminoethyl)-L-cysteine is a biochemical compound used for proteomics research . It has a molecular formula of C15H28N2O6S and a molecular weight of 364.46 .
Molecular Structure Analysis
The molecular structure of Di-Boc-S-(2-aminoethyl)-L-cysteine can be represented by the SMILES string:CC(C)(C)OC(=O)NCCSCC@@HO)NC(=O)OC(C)(C)C . Physical And Chemical Properties Analysis
Di-Boc-S-(2-aminoethyl)-L-cysteine has a molecular weight of 364.46 and a molecular formula of C15H28N2O6S . Further physical and chemical properties were not found in the web search results.Applications De Recherche Scientifique
Preparation of Unsusceptible Disulfide Bonds
The study by Bernatowicz et al. (2009) explores the preparation of Boc-[S-(3-nitro-2-pyridinesulfenyl)]-cysteine and its utility for unsymmetrical disulfide bond formation, highlighting its stability and direct use in solid-phase peptide synthesis. This approach facilitates the synthesis of peptides with specific disulfide bridges, crucial for the correct folding and function of many biologically active peptides and proteins Bernatowicz, M., Matsueda, R., & Matsueda, G. (2009). Preparation of Boc-[S-(3-nitro-2-pyridinesulfenyl)]-cysteine and its use for unsymmetrical disulfide bond formation. International Journal of Peptide and Protein Research, 28(2), 107-112.
Peptide Nucleic Acid Monomer Synthesis
The work by Tang et al. (2012) outlines a highly efficient synthesis method for a non-classical peptide nucleic acid monomer, showcasing the versatility of cysteine derivatives in the creation of novel compounds for genetic research and potential therapeutic applications. This method involves key intermediates derived from cysteine, demonstrating the compound's role in advancing nucleic acid chemistry Tang, X., Tang, G., Wang, H., Luo, L., & Yang, D. (2012). A convenient and highly efficient synthesis of one kind of peptide nucleic acid monomer. Bulletin of The Chemical Society of Ethiopia, 26(3), 415-420.
Cysteine Protease Inhibitors
Research by Vičík et al. (2006) focuses on the development of cysteine protease inhibitors, utilizing cysteine derivatives for the synthesis of potent cathepsin L inhibitors. These inhibitors have significant implications for therapeutic strategies against diseases where protease activity is dysregulated Vičík, R. et al. (2006). Aziridide-Based Inhibitors of Cathepsin L: Synthesis, Inhibition Activity, and Docking Studies. ChemMedChem, 1.
Coordination Chemistry for Diagnostic and Therapeutic Applications
The study by He et al. (2009) investigates the coordination interactions of S-(pyridin-2-ylmethyl)-L-cysteine ligands with M(CO)(3)(+) (M = Re, (99m)Tc), shedding light on the potential of cysteine derivatives in the development of radiopharmaceuticals for diagnostic imaging and therapy He, H. et al. (2009). Investigation of the coordination interactions of S-(pyridin-2-ylmethyl)-L-cysteine ligands with M(CO)(3)(+) (M = Re, (99m)Tc). Inorganic Chemistry, 48(22), 10625-10634.
Safety and Hazards
The safety data sheet (SDS) for Di-Boc-S-(2-aminoethyl)-L-cysteine includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .
Propriétés
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylsulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O6S/c1-14(2,3)22-12(20)16-7-8-24-9-10(11(18)19)17-13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H,16,20)(H,17,21)(H,18,19)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQFHDBZITZXMZ-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCSCC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301119972 | |
| Record name | 1-(1,1-Dimethylethyl) (3R)-3-carboxy-11,11-dimethyl-9-oxo-10-oxa-5-thia-2,8-diazadodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301119972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-Boc-S-(2-aminoethyl)-L-cysteine | |
CAS RN |
130622-07-0 | |
| Record name | 1-(1,1-Dimethylethyl) (3R)-3-carboxy-11,11-dimethyl-9-oxo-10-oxa-5-thia-2,8-diazadodecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130622-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl) (3R)-3-carboxy-11,11-dimethyl-9-oxo-10-oxa-5-thia-2,8-diazadodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301119972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B1439644.png)






![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B1439656.png)



![6-Azaspiro[3.5]nonan-5-one](/img/structure/B1439660.png)